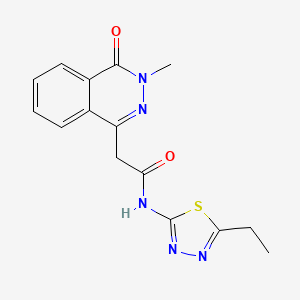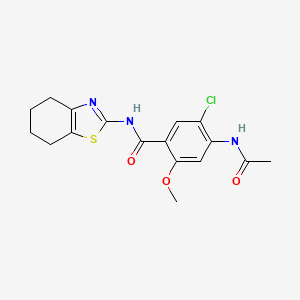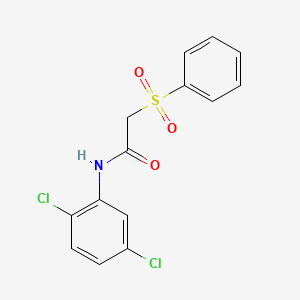
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The compound is also used as an analgesic to relieve pain associated with these diseases. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
Mécanisme D'action
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide works by inhibiting the production of prostaglandins, which are produced in response to inflammation and pain. Prostaglandins are responsible for the dilation of blood vessels, which increases blood flow to the affected area, and the production of cytokines, which attract immune cells to the site of inflammation. By inhibiting the production of prostaglandins, N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a number of biochemical and physiological effects on the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has also been shown to decrease the production of reactive oxygen species (ROS), which are produced in response to inflammation and can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an attractive option for researchers. N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has also been extensively studied in animal models of inflammatory diseases, making it a well-established tool for research in this area. However, there are also limitations to the use of N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide in lab experiments. The compound has been shown to have variable effects depending on the animal model and the dosage used, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide. One area of interest is the potential use of the compound in the treatment of cancer. N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide that can be administered more effectively and have fewer side effects. Finally, there is a need for further research on the biochemical and physiological effects of N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide, particularly in the context of inflammation and pain.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. The compound has been shown to be effective in reducing pain and inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-6-7-12(16)13(8-10)17-14(18)9-21(19,20)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJVQVSYPXLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



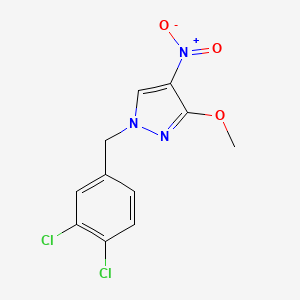
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)
![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234799.png)


![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)

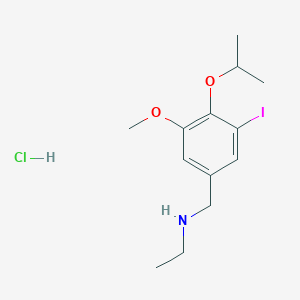
![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
